molecular formula C9H10ClF3N2 B8374828 4-Chloro-N1-(3,3,3-trifluoropropyl)benzene-1,2-diamine

4-Chloro-N1-(3,3,3-trifluoropropyl)benzene-1,2-diamine

Cat. No. B8374828
M. Wt: 238.64 g/mol
InChI Key: LMLRRNJHHFOBNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09206191B2

Procedure details

4-Chloro-N1-(3,3,3-trifluoropropyl)benzene-1,2-diamine was prepared in analogy to 4-chloro-N—((R)-1,1-dioxo-tetrahydro-1λ6-thiophen-3-yl)-benzene-1,2-diamine in Example 2-1 by using 3,3,3-trifluoropropan-1-amine instead of (R)-1,1-dioxo-tetrahydro-1λ6-thiophen-3-ylamine.
Name
4-chloro-N—((R)-1,1-dioxo-tetrahydro-1λ6-thiophen-3-yl)-benzene-1,2-diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5](N[C@@H]2CCS(=O)(=O)C2)=[CH:6][CH:7]=1.[F:17][C:18]([F:23])([F:22])[CH2:19][CH2:20][NH2:21]>>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[C:5]([NH:21][CH2:20][CH2:19][C:18]([F:23])([F:22])[F:17])=[CH:6][CH:7]=1

Inputs

Step One
Name
4-chloro-N—((R)-1,1-dioxo-tetrahydro-1λ6-thiophen-3-yl)-benzene-1,2-diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(=CC1)N[C@H]1CS(CC1)(=O)=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CCN)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=CC1)NCCC(F)(F)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.